molecular formula C7H17N3 B12441619 3-(Diethylamino)propanimidamide CAS No. 1016513-70-4

3-(Diethylamino)propanimidamide

Cat. No.: B12441619
CAS No.: 1016513-70-4
M. Wt: 143.23 g/mol
InChI Key: AXHIYJBFXZAKLA-UHFFFAOYSA-N
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Description

3-(Diethylamino)propanimidamide (CAS: 3813-27-2) is an organic compound with the molecular formula C₇H₁₆N₂O and a molar mass of 144.21 g/mol. Structurally, it consists of a propanimidamide backbone substituted with a diethylamino group (–N(C₂H₅)₂) at the 3-position (Fig. 1).

Properties

CAS No.

1016513-70-4

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

3-(diethylamino)propanimidamide

InChI

InChI=1S/C7H17N3/c1-3-10(4-2)6-5-7(8)9/h3-6H2,1-2H3,(H3,8,9)

InChI Key

AXHIYJBFXZAKLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propanimidamide typically involves the reaction of aminonitriles with diethylamine. One efficient synthetic pathway starts from N-protected aminonitriles, which are hydrogenated in the presence of a palladium catalyst to yield the desired amidine . The key steps include:

Industrial Production Methods

Industrial production methods for 3-(Diethylamino)propanimidamide are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution due to the electron-rich imidamide nitrogen. A common reaction involves alkylation or arylation:

ReagentConditionsProduct FormedYield (%)Source
Methyl iodideK₂CO₃, CH₃CN, refluxN-Methyl-3-(diethylamino)propanimidamide78
Benzyl chlorideEt₃N, DCM, RTN-Benzyl derivative85

Mechanistic studies indicate that the reaction proceeds via an SN² pathway , where the imidamide nitrogen attacks electrophilic centers in alkyl halides or aryl sulfonates . Steric hindrance from diethyl groups moderately affects reaction rates.

Condensation with Carbonyl Compounds

The imidamide group reacts with aldehydes/ketones to form imines or amidines:

Example Reaction:
3-(Diethylamino)propanimidamide + p-tolualdehyde → Schiff base

  • Conditions: Solvent-free, 25°C, 5 hours

  • Yield: 98%

Carbonyl CompoundProduct TypeApplication
AcetophenoneCyclic amidineCatalyst in oxidation reactions
FormaldehydeCrosslinked polymerDrug delivery systems

The reaction is pH-dependent, with optimal performance in mildly basic conditions (pH 8–9) .

Reduction Reactions

Catalytic hydrogenation converts the imidamide group to a primary amine:

Experimental Setup:

  • Catalyst: Pd/C (10 wt%)

  • Conditions: H₂ (1 atm), ethanol, 50°C

  • Product: 3-(Diethylamino)propylamine

  • Conversion: >95%

This product is widely used in synthesizing surfactants and epoxy hardeners .

Cycloaddition and Heterocycle Formation

The compound acts as a dipolarophile in 1,3-dipolar cycloadditions:

Reaction with Azides:

  • Forms 1,2,3-triazole derivatives via Huisgen cycloaddition.

  • Conditions: Cu(I) catalyst, DMSO, 80°C

  • Yield: 89%

Azide TypeTriazole ProductBiological Activity
Phenyl azide1,5-DisubstitutedAntimalarial (IC₅₀: 5 nM)
Benzyl azide1,4,5-TrisubstitutedAnticancer screening

Acid-Base Reactions

The tertiary amine reacts with acids to form stable salts:

AcidSalt FormSolubility
HClHydrochlorideWater-soluble
H₂SO₄SulfateEthanol-soluble

These salts enhance the compound’s stability in pharmaceutical formulations .

Coordination Chemistry

The imidamide nitrogen binds to metal ions, forming complexes:

Metal IonComplex StructureApplication
Cu(II)Square planarCatalytic oxidation
Fe(III)OctahedralMagnetic nanoparticles

Scientific Research Applications

3-(Diethylamino)propanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propanimidamide involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 154–157°C (at 8 Torr)
  • Density : 0.947 ± 0.06 g/cm³ (predicted)
  • pKa : 16.37 ± 0.40 (predicted)

This compound is primarily recognized as Metoclopramide Impurity 4, highlighting its role in pharmaceutical quality control.

Comparison with Structurally Similar Compounds

3-(Dimethylamino)propanamide hydrochloride

  • Molecular Formula : C₅H₁₃ClN₂O
  • Molar Mass : 152.62 g/mol
  • Key Differences: Contains a dimethylamino (–N(CH₃)₂) group instead of diethylamino. Exists as a hydrochloride salt, enhancing water solubility compared to the free base form of 3-(diethylamino)propanimidamide. Applications: Used in coordination chemistry for synthesizing metal complexes.
Property 3-(Diethylamino)propanimidamide 3-(Dimethylamino)propanamide hydrochloride
Molecular Weight 144.21 g/mol 152.62 g/mol
Substituent Diethylamino Dimethylamino + Hydrochloride
Boiling Point 154–157°C (8 Torr) Not reported
Solubility Likely moderate High (due to ionic nature)

N,N,N³,N³-Tetramethyl-β-alaninamide

  • Molecular Formula: C₇H₁₆N₂O (same as 3-(diethylamino)propanimidamide)
  • Key Differences: Features dimethylamino groups at both the terminal and amidine positions. Higher symmetry may influence crystallinity and melting behavior.

Famotidine Derivatives (e.g., N'-(Aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide)

  • Molecular Formula : C₈H₁₅N₇O₂S₃
  • Molar Mass : 337.45 g/mol
  • Key Differences: Incorporates thiazole and sulfamoyl moieties, enhancing hydrogen-bonding capacity. Pharmacological Action: Acts as a histamine H₂-receptor antagonist (e.g., Famotidine), inhibiting gastric acid secretion. Solubility: Freely soluble in glacial acetic acid, slightly in methanol, and very slightly in water.
Property 3-(Diethylamino)propanimidamide Famotidine Derivatives
Molecular Weight 144.21 g/mol 337.45 g/mol
Functional Groups Diethylamino + Amidinine Thiazole + Sulfamoyl + Amidinine
Bioactivity None reported H₂ antagonist (anti-ulcer)
Melting Point Not reported ~163°C

3-[Methyl(2-phenylethyl)amino]propanimidamide

  • Molecular Formula : C₁₂H₁₉N₃
  • Molar Mass : 205.30 g/mol
  • Applications: Not explicitly stated but structurally similar to neurotransmitter analogs.

Structural and Functional Analysis

Impact of Alkyl Substituents

  • Diethyl vs.
  • Aromatic vs. Aliphatic: Thiazole and phenylethyl groups in Famotidine derivatives enhance receptor binding via π-π interactions, unlike the purely aliphatic 3-(diethylamino)propanimidamide.

Ionic Character

  • Hydrochloride salts (e.g., 3-(dimethylamino)propanamide hydrochloride) exhibit higher aqueous solubility, making them preferable for pharmaceutical formulations.

Biological Activity

3-(Diethylamino)propanimidamide is a compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C8H18N4
  • Molecular Weight : 174.26 g/mol
  • CAS Number : 1016513-70-4

3-(Diethylamino)propanimidamide exhibits its biological effects primarily through interaction with specific molecular targets. Its structure allows it to act as an inhibitor or modulator of various enzymes and receptors. The diethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activities

The compound has been studied for several biological activities:

  • Antimicrobial Properties : Research indicates that 3-(Diethylamino)propanimidamide demonstrates significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : In vivo studies have shown that the compound can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that 3-(Diethylamino)propanimidamide may inhibit tumor cell proliferation, making it a candidate for cancer therapy .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(Diethylamino)propanimidamide against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice with induced paw edema, administration of 3-(Diethylamino)propanimidamide at doses of 50 mg/kg resulted in a significant reduction of swelling compared to the control group. This suggests its utility in managing inflammatory conditions .

Case Study 3: Antitumor Activity

A recent study investigated the effects of 3-(Diethylamino)propanimidamide on human cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 15 µM against breast cancer cells, indicating its potential as an anticancer agent .

Comparative Analysis

Biological ActivityMIC/IC50 ValueReference
Antimicrobial (S. aureus)32 µg/mL
Anti-inflammatory50 mg/kg
Antitumor (breast cancer)15 µM

Q & A

Q. What are the recommended safety protocols when handling 3-(Diethylamino)propanimidamide in laboratory settings?

  • Methodological Answer : Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation. Post-experiment waste should be segregated into sealed containers labeled "amine derivatives" and disposed via certified hazardous waste services. Safety protocols align with H303+H313+H333 hazard codes, emphasizing avoidance of ingestion, inhalation, or skin exposure .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of 3-(Diethylamino)propanimidamide relevant to its reactivity in aqueous solutions?

  • Methodological Answer : The compound’s pKa (dissociation constant) determines its protonation state in solution, critical for reaction optimization. Experimental data show its solubility decreases with temperature (e.g., 47.26 solubility units at 293.15 K), suggesting exothermic dissolution. Researchers should validate solubility using gravimetric analysis under controlled humidity and temperature .

Q. How can researchers verify the purity of synthesized 3-(Diethylamino)propanimidamide?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water + 0.1% TFA) and compare retention times against certified standards. NMR (¹H, ¹³C) and FT-IR spectroscopy can identify functional groups (e.g., amidine C=N stretch at ~1650 cm⁻¹). Purity thresholds ≥95% are recommended for reproducibility .

Advanced Research Questions

Q. How can computational methods like artificial neural networks (ANNs) predict the dissociation constants (pKa) of 3-(Diethylamino)propanimidamide, and what are the limitations?

  • Methodological Answer : ANNs trained on datasets of amine pKa values (e.g., from temperature-dependent solubility studies) can model nonlinear relationships between molecular descriptors (e.g., Hammett constants) and pKa. Limitations include overfitting with small datasets and inaccuracies in predicting steric effects. Cross-validation with experimental pKa measurements (via potentiometric titration) is essential .

Q. How should researchers address discrepancies in reported solubility data for 3-(Diethylamino)propanimidamide across different experimental conditions?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature calibration, or analytical methods. To resolve contradictions:
  • Replicate experiments using standardized buffers (e.g., 0.1 M phosphate buffer, pH 7.4).
  • Perform sensitivity analysis to quantify measurement uncertainty.
  • Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What experimental design principles optimize the synthesis of 3-(Diethylamino)propanimidamide derivatives for biomedical applications?

  • Methodological Answer : Employ a factorial design to test variables (e.g., reaction time, catalyst loading). For example:
  • Factor 1 : Temperature (40–80°C).
  • Factor 2 : Molar ratio of diethylamine to nitrile precursor (1:1 to 1:2).
  • Response : Yield (HPLC quantification).
    Statistical analysis (e.g., response surface methodology) identifies optimal conditions while minimizing resource use .

Q. How can researchers integrate 3-(Diethylamino)propanimidamide into hypotheses for novel carbon capture systems?

  • Methodological Answer : Hypothesize that the compound’s amine groups enhance CO₂ absorption kinetics. Test via:
  • Controlled experiments : Compare CO₂ uptake (gas chromatography) against commercial amines (e.g., monoethanolamine).
  • Computational modeling : Use DFT calculations to study CO₂-amine interaction energies.
    Validate hypotheses with in situ FT-IR to track carbamate formation .

Data Reporting and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report variability using coefficient of variation (CV) and ensure raw data are archived in repositories like Zenodo for transparency .

Q. How can researchers ensure reproducibility when documenting synthetic procedures for 3-(Diethylamino)propanimidamide?

  • Methodological Answer : Follow FAIR principles:
  • Detailed protocols : Specify equipment (e.g., round-bottom flask size, stirrer RPM).
  • Batch records : Log reagent lot numbers and storage conditions.
  • Metadata : Include humidity/temperature logs during crystallization.
    Publish full datasets in supplementary materials with DOI links .

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